molecular formula C22H21BrN2O4S B6133778 N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6133778
M. Wt: 489.4 g/mol
InChI Key: HLARWQBJKCFLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG, and since then, it has been extensively studied for its various pharmacological properties.

Mechanism of Action

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the levels of cGMP, N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 can promote vasodilation and reduce inflammation.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of smooth muscle cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can improve pulmonary hemodynamics and reduce pulmonary artery pressure in animal models of pulmonary hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to selectively target the cGMP signaling pathway and study its effects on various physiological processes. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.

Future Directions

There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is its potential use in treating other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, there is ongoing research on developing more potent and selective sGC activators, which could have even greater therapeutic potential. Finally, there is interest in exploring the potential of N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 as a tool for studying the cGMP signaling pathway and its role in various physiological processes.

Synthesis Methods

The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of 3-bromobenzylamine, 4-ethoxybenzaldehyde, and benzenesulfonyl chloride in the presence of a base. The resulting product is then treated with glycine to form the final compound. This synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied for its potential therapeutic applications in various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which can be beneficial in treating certain diseases.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-2-29-20-13-11-19(12-14-20)25(30(27,28)21-9-4-3-5-10-21)16-22(26)24-18-8-6-7-17(23)15-18/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARWQBJKCFLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.